molecular formula C10H9N3O2 B2704756 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid CAS No. 1439902-61-0

1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid

Cat. No. B2704756
CAS RN: 1439902-61-0
M. Wt: 203.201
InChI Key: GZKPUOSZBKIDMU-UHFFFAOYSA-N
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Description

The compound “1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid” is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imidazole ring (a five-membered ring with three carbon atoms and two nonadjacent nitrogen atoms), and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been synthesized using methods like trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions or cyclization reactions . For instance, imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Characterization

1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating its utility in synthetic chemistry. For instance, it is used in the preparation of imidazo[1,2-a]pyridine derivatives, highlighting its role in the development of compounds with potential biological activities and applications in materials science. Studies have developed methods for the efficient synthesis of these derivatives, emphasizing the chemical's versatility in contributing to novel synthetic routes (Xiao et al., 2015).

Coordination Polymers and Frameworks

The compound finds application in the construction of coordination polymers and metal-organic frameworks (MOFs), which are of interest due to their potential in gas storage, separation technologies, and catalysis. Research has shown the ability to generate novel coordination polymers with specific structural topologies using imidazole-based ligands, indicating the compound's role in designing materials with desirable properties (Cai et al., 2017).

Luminescent Materials

The chemical is also pivotal in the development of luminescent materials, with studies leveraging its derivatives for the construction of lanthanide-cadmium heterometal-organic compounds. These compounds exhibit luminescent properties that make them suitable for sensing applications, demonstrating the compound's contribution to the creation of functional materials for chemical sensing and optical devices (Ding et al., 2017).

Green Chemistry and Catalysis

In green chemistry, the compound aids in developing environmentally friendly synthetic methodologies, including transition-metal-free reactions. Such reactions are significant for constructing chloroimidazo[1,2-α]pyridines, showcasing the compound's role in sustainable chemistry practices that minimize hazardous byproducts and utilize less toxic conditions (Xiao et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have shown inhibitory activity against receptor tyrosine kinase .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPUOSZBKIDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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